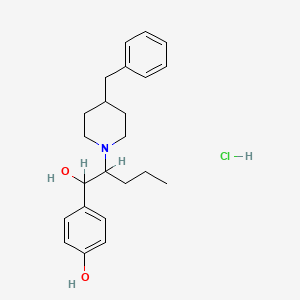
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the final hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride include:
- 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-methyl-1-piperidine-ethanol
- 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-ethyl-1-piperidine-ethanol
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35133-53-0 |
|---|---|
Molekularformel |
C23H32ClNO2 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypentyl]phenol;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-2-6-22(23(26)20-9-11-21(25)12-10-20)24-15-13-19(14-16-24)17-18-7-4-3-5-8-18;/h3-5,7-12,19,22-23,25-26H,2,6,13-17H2,1H3;1H |
InChI-Schlüssel |
RDGKSZWXBJZMOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


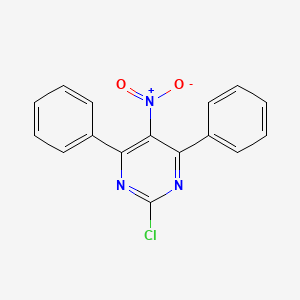
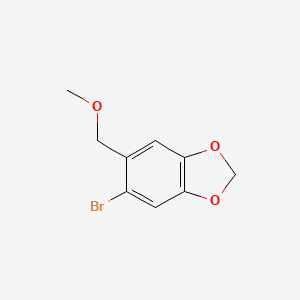
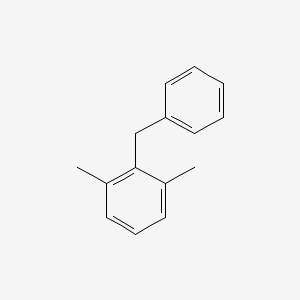
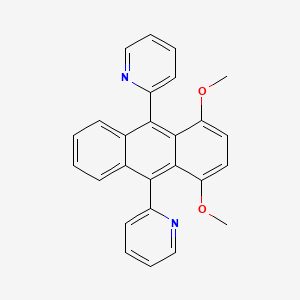
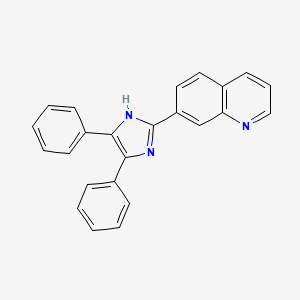
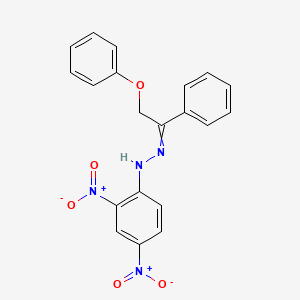



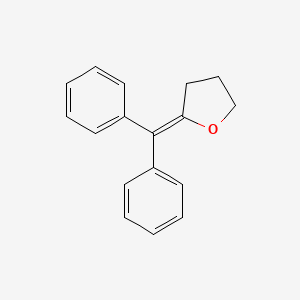

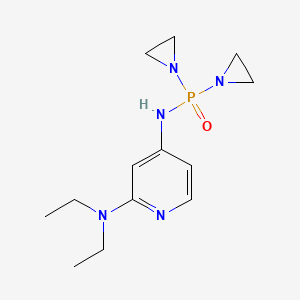
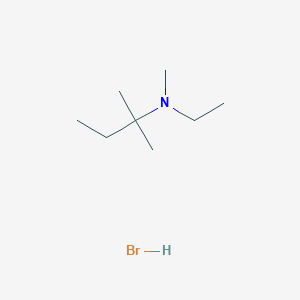
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
